molecular formula C4H3BrN4 B2822401 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile CAS No. 1384973-12-9

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile

Cat. No.: B2822401
CAS No.: 1384973-12-9
M. Wt: 187
InChI Key: UAOSALPICBLYCJ-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1384973-12-9 . It has a molecular weight of 187 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9) and the InChI key is UAOSALPICBLYCJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves several consecutive reactions in one step and in one container . This strategy, known as multi-component reactions, results in high yield, short reaction time, atomic economy, and reduction of solvent use and energy .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : This compound, as part of a broader group of heterocyclic derivatives, has been studied for its properties as a corrosion inhibitor. Research by Abdel Hameed et al. (2020) found that these compounds, when applied to C-steel surfaces in HCl, significantly inhibited corrosion. The efficiency of this inhibition increased with the concentration of the inhibitor but decreased with rising temperatures. The study also examined the surface properties and thermodynamic activation parameters related to the corrosion inhibition process (Abdel Hameed et al., 2020).

  • Electronic Properties and Spectral Enhancement : A 2022 study investigated a fluoropyrazolecarbonitrile derivative (which includes the core structure of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile) for its electronic properties. The research focused on the interaction of this compound with fullerene molecules, revealing significant electronic, spectral, and biological activities, including antiarthritic properties. The study highlighted the enhancement of Raman activity of the compound when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).

  • Catalysis in Green Synthesis : Sodium ascorbate was used as a catalyst for synthesizing 5-aminopyrazole-4-carbonitriles, as explored by Kiyani and Bamdad (2018). This environmentally friendly approach highlighted the advantages of minimizing waste, using green solvents, and ease of work-up in the synthesis process (Kiyani & Bamdad, 2018).

  • Antiviral Activity : A study by Rashad et al. (2009) utilized a 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor for novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Some of these products exhibited promising antiviral activity against herpes simplex virus type-1 (HSV-1), compared to Acyclovir (Rashad et al., 2009).

  • Green and Efficient Synthesis : DABCO catalyzed a green and efficient approach to synthesize 5-Aminopyrazole-4-carbonitrile, as investigated by Singh and Pandey (2021). This process was notable for its environmental friendliness, using water as a green medium and reducing hazardous reaction conditions (Singh & Pandey, 2021).

  • Anticancer Scaffolds : The use of dihydropyrano[2,3-c]pyrazole-5-carbonitriles in anticancer research was examined by Nimbalkar et al. (2017). These compounds, synthesized via a multi-component condensation reaction, showed promising anticancer activity against several human cancer cell lines (Nimbalkar et al., 2017).

Safety and Hazards

The safety information for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and the GHS pictogram is GHS07 .

Properties

IUPAC Name

3-amino-5-bromo-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOSALPICBLYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384973-12-9
Record name 5-amino-3-bromo-1H-pyrazole-4-carbonitrile
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